イマザモックスメチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imazamox methyl ester (IMA) is a synthetic compound that is used in a variety of scientific research applications. It is a type of imidazolinone herbicide that is used to control broadleaf weeds in a variety of crops. IMA is a relatively new compound that has been gaining attention due to its effectiveness in controlling weeds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for IMA.

科学的研究の応用

大豆栽培における雑草防除

イマザモックスメチルエステルは大豆栽培において雑草防除に使用される . シロザとブタクサに対して効果があるとされている . イマザモックスと共にメチル化された種子油を使用すると、これらの雑草の防除効果が向上する .

ヒマワリにおける除草剤耐性

イマザモックスメチルエステルはヒマワリ栽培にも使用される。 最近の研究では、イマザモックスや他のイミダゾリノン系除草剤に耐性を持つヒマワリ交配種を開発することに重点が置かれている . これらの耐性交配種は、通常は雑草対策に使用されるイマザモックスの施用を許容することができる .

土壌微生物への影響

イマザモックスを圃場に施用すると、土壌中に複雑な残留物が残る . これらの残留物は土壌微生物の活動に影響を与える可能性がある . 土壌微生物は、栄養素の循環や土壌全体の健康において重要な役割を果たすため、これは重要な研究分野である。

抗酸化酵素への影響

イマザモックス処理は、植物における抗酸化酵素の発現に影響を与えることが判明している . 例えば、細胞を酸化損傷から保護するのに役立つ酵素であるスーパーオキシドジスムターゼ(SOD)の発現に影響を与えることが観察されている

作用機序

Target of Action

Imazamox Methyl Ester, also known as Imazamox, primarily targets the enzyme Acetohydroxy Acid Synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis pathway of branched amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

Imazamox belongs to the imidazolinone family of herbicides, which are known as Group 2 actives . The mode of action of Imazamox involves the inhibition of AHAS . When absorbed by plant roots and foliage, Imazamox moves to the growing points within the plant to block AHAS production . This inhibition prevents the protein synthesis and cell division necessary for plant growth, essentially starving the weeds to death .

Biochemical Pathways

The primary biochemical pathway affected by Imazamox is the biosynthesis of branched amino acids . By inhibiting AHAS, Imazamox disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis and cell division, thereby inhibiting plant growth .

Pharmacokinetics

The pharmacokinetics of Imazamox, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied . .

Result of Action

The inhibition of AHAS by Imazamox leads to a deficiency of essential branched amino acids in the plant, which in turn halts protein synthesis and cell division . This results in the starvation and eventual death of the plant . The specific molecular and cellular effects of Imazamox’s action would require further investigation.

Action Environment

The action, efficacy, and stability of Imazamox can be influenced by various environmental factors. For instance, the herbicide’s mobility and persistence in the environment can affect its efficacy . Additionally, the plant’s stage of growth at the time of application can also impact the herbicide’s effectiveness . .

Safety and Hazards

Imazamox is classified as hazardous to the aquatic environment, both in the short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is advised to avoid release to the environment, and in case of spillage, it should be collected . If inhaled or contacted with skin or eyes, it is recommended to move to fresh air, wash off with soap and water, and rinse with water respectively .

将来の方向性

生化学分析

Biochemical Properties

Imazamox Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It inhibits the enzyme acetohydroxy acid synthase (AHAS), which is key in the biosynthesis pathway of branched amino acids . This interaction disrupts the normal biochemical reactions within the plant cells .

Cellular Effects

Imazamox Methyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause an imbalance in phytohormone and phenolic levels, and increase levels of unfolded or misfolded proteins in sunflowers .

Molecular Mechanism

The molecular mechanism of action of Imazamox Methyl Ester involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of branched amino acids . This leads to a disruption in normal cellular functions and can result in the death of the plant cells .

Temporal Effects in Laboratory Settings

The effects of Imazamox Methyl Ester change over time in laboratory settings. It has been observed that the absorption of Imazamox is reduced when subjected to cold temperatures compared to warm temperatures . Additionally, its concentration in plant tissues changes over time, with concentrations decreasing in root and crown tissues after 3 days in warm conditions .

Dosage Effects in Animal Models

The acceptable daily intake (ADI) of imazamox, a similar compound, has been determined to be 3 mg/kg body weight per day .

Metabolic Pathways

Imazamox Methyl Ester is involved in the metabolic pathway of branched amino acids. It interacts with the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of these amino acids .

Transport and Distribution

Imazamox Methyl Ester is transported and distributed within cells and tissues. Studies have shown that the absorption and translocation of imazamox are influenced by environmental conditions, with reduced absorption and translocation observed under cold temperatures .

特性

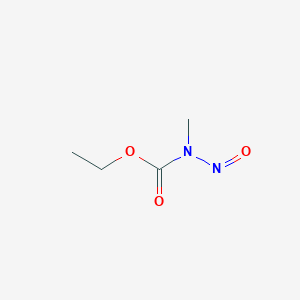

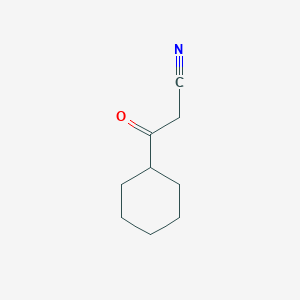

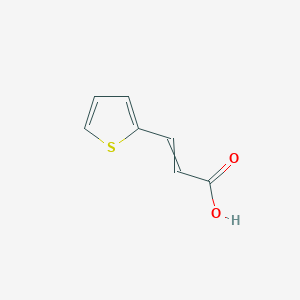

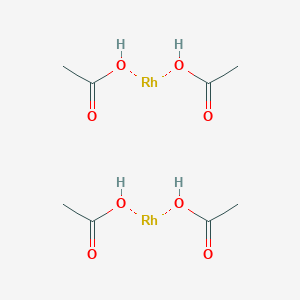

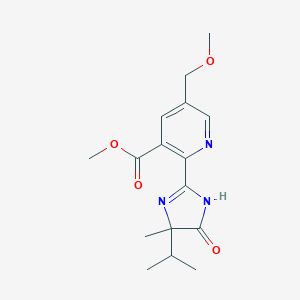

IUPAC Name |

methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDEAVBSGKUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。